

Application Notes and Protocols for Bzl-Ile-OMe HCl in Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-L-isoleucine methyl ester hydrochloride (**Bzl-Ile-OMe HCI**) is a specialized amino acid derivative employed in peptide synthesis. Its unique structure, featuring a benzyl group protecting the α -amino group and a methyl ester protecting the C-terminus, makes it a valuable building block in solution-phase peptide synthesis (SPPS). This application note provides detailed protocols for the utilization of **Bzl-Ile-OMe HCI** in the synthesis of dipeptides, outlining the coupling reaction, subsequent deprotection steps, and purification methods. Furthermore, it explores the potential applications of isoleucine-containing peptides in cellular signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **BzI-IIe-OMe HCI** is presented in the table below.



Property	Value	
CAS Number	209325-69-9	
Molecular Formula	C14H21NO2·HCl	
Molecular Weight	271.78 g/mol	
Appearance	White to off-white crystalline solid	
Solubility	Soluble in polar organic solvents such as DMF and DMSO	

Application in Solution-Phase Peptide Synthesis

BzI-Ile-OMe HCI is primarily utilized in solution-phase peptide synthesis. The benzyl group provides stable protection for the N-terminus, while the methyl ester protects the C-terminus. This allows for sequential peptide bond formation. The following sections detail the experimental protocols for the synthesis of a model dipeptide, Fmoc-Ala-Ile-OH, starting from **BzI-Ile-OMe HCI** and Fmoc-Ala-OH.

Experimental Protocols

1. Coupling of Fmoc-Ala-OH with Bzl-Ile-OMe HCI

This protocol describes the formation of the dipeptide Fmoc-Ala-Bzl-Ile-OMe.

Materials:

- Fmoc-Ala-OH
- Bzl-lle-OMe HCl
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- · Dichloromethane (DCM), anhydrous



- N,N-Dimethylformamide (DMF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1 M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

Procedure:

- In a round-bottom flask, dissolve **BzI-Ile-OMe HCI** (1.0 eq) in anhydrous DCM.
- Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
- In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
- Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized Bzllle-OMe.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1
 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.



- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Fmoc-Ala-Bzl-Ile-OMe.
- 2. Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester of the dipeptide to prepare for C-terminal elongation or to yield the C-terminal carboxylic acid.

Materials:

- Fmoc-Ala-Bzl-Ile-OMe
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water
- 1 M Hydrochloric acid (HCl)
- · Ethyl acetate

Procedure:

- Dissolve the dipeptide methyl ester (1.0 eq) in a mixture of THF and water.
- Add LiOH (1.5 eq) and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture to pH ~3 with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Fmoc-Ala-BzI-IIe-OH.
- 3. Deprotection of the N-Benzyl Group



This protocol describes the removal of the N-benzyl protecting group via catalytic transfer hydrogenation.[1][2][3][4]

Materials:

- Fmoc-Ala-Bzl-Ile-OH
- Palladium on carbon (10% Pd/C)
- · Formic acid or Ammonium formate
- Methanol

Procedure:

- Dissolve the N-benzyl protected peptide in methanol.
- Carefully add 10% Pd/C to the solution.
- Add formic acid or ammonium formate as the hydrogen donor.
- Stir the reaction mixture at room temperature under a nitrogen atmosphere.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the deprotected peptide, Fmoc-Ala-Ile-OH.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of the model dipeptide.



Step	Product	Starting Material	Yield (%)	Purity (HPLC, %)
1. Coupling	Fmoc-Ala-Bzl-Ile- OMe	Bzl-Ile-OMe HCl	85-95	>95
2. Saponification	Fmoc-Ala-Bzl-Ile- OH	Fmoc-Ala-Bzl-Ile- OMe	90-98	>97
3. N- Deprotection	Fmoc-Ala-Ile-OH	Fmoc-Ala-Bzl-Ile- OH	80-90	>98

Visualization of Workflows and Pathways Experimental Workflow for Dipeptide Synthesis

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using **BzI-Ile-OMe HCI**.



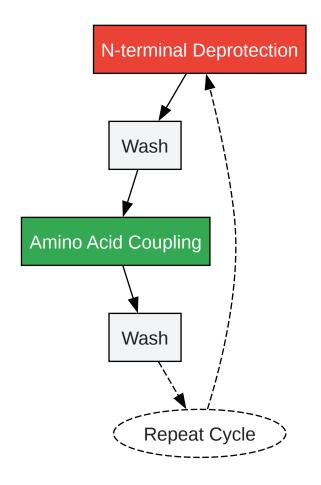
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Solution-phase synthesis of a dipeptide.

General Peptide Synthesis Cycle

This diagram shows a generalized workflow for peptide synthesis.





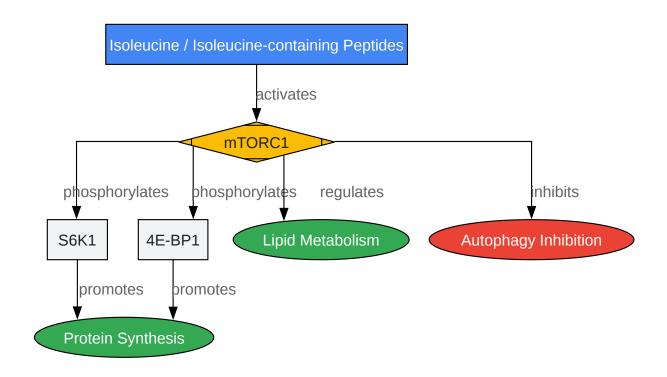
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A generalized peptide synthesis cycle.

Isoleucine in Cellular Signaling

Isoleucine, as a branched-chain amino acid (BCAA), plays a crucial role in various cellular signaling pathways, particularly in the regulation of protein synthesis and metabolism. Peptides containing isoleucine can potentially modulate these pathways. One of the key pathways influenced by isoleucine is the mTOR (mammalian target of rapamycin) signaling pathway.[5][6]





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Isoleucine's role in the mTOR signaling pathway.

Conclusion

BzI-Ile-OMe HCI is a versatile building block for the solution-phase synthesis of peptides containing isoleucine. The protocols provided herein offer a comprehensive guide for its incorporation into a peptide chain, including coupling and subsequent deprotection steps. The ability to synthesize specific isoleucine-containing peptides opens avenues for investigating their roles in modulating critical cellular signaling pathways, such as the mTOR pathway, which is pivotal in regulating cell growth, proliferation, and metabolism. These synthetic peptides can serve as valuable tools for researchers in the fields of biochemistry, pharmacology, and drug development.

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